molecular formula C19H18O6 B192348 Tetramethylscutellarein CAS No. 1168-42-9

Tetramethylscutellarein

Cat. No. B192348
CAS RN: 1168-42-9
M. Wt: 342.3 g/mol
InChI Key: URSUMOWUGDXZHU-UHFFFAOYSA-N
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Patent
US08138165B2

Procedure details

Boron tribromide (0.7 mL) was added dropwise to a solution of the flavone 1c (68.4 mg, 0.2 mmol) in dichloromethane (3 mL) at 0° C. The mixture was allowed to warm to room temperature after 30 min and stirred at room temperature for 20 h. Then the mixture was poured into ice water (20 mL). The organic layer was separated and concentrated under reduce pressure. The aqueous layer was poured onto the organic residue. After stirring, the precipitate was filtered off and washed with water. Recrystallization from ethanol afforded the title compound (50 mg, 88%) as yellow crystals: 1H NMR (DMSO, 200 M Hz) δ 10.20 (br s, 2H), 7.90 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 6.72 (s 1H), 6.57 (s 1H), 3.75 (br s, 2H)); 13C NMR (DMSO, 50 M Hz) δ 182.1 (s), 163.6 (s), 161.0 (s), 153.3 (s), 149.7 (s), 147.1 (s), 129.2 (s), 128.4 (d, 2C), 121.5 (s), 116.0 (d, 2C), 104.1 (s), 102.3 (d), 93.9 (d).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
68.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:29]=[CH:28][C:10]([C:11]2[O:12][C:13]3[C:18]([C:19](=[O:21])[CH:20]=2)=[C:17]([O:22]C)[C:16]([O:24]C)=[C:15]([O:26]C)[CH:14]=3)=[CH:9][CH:8]=1>ClCCl>[OH:6][C:7]1[CH:29]=[CH:28][C:10]([C:11]2[O:12][C:13]3[C:18]([C:19](=[O:21])[CH:20]=2)=[C:17]([OH:22])[C:16]([OH:24])=[C:15]([OH:26])[CH:14]=3)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
68.4 mg
Type
reactant
Smiles
COC1=CC=C(C=2OC3=CC(=C(C(=C3C(C2)=O)OC)OC)OC)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The aqueous layer was poured onto the organic residue
STIRRING
Type
STIRRING
Details
After stirring
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC1=CC=C(C=2OC3=CC(=C(C(=C3C(C2)=O)O)O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.